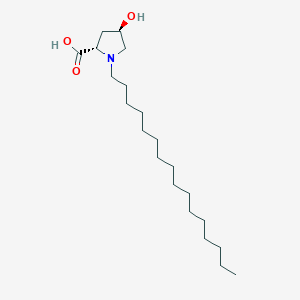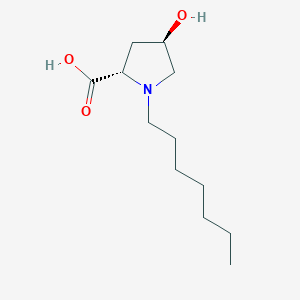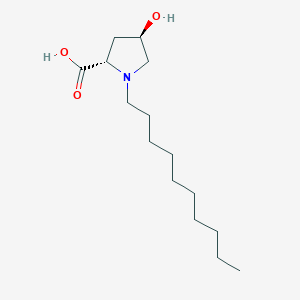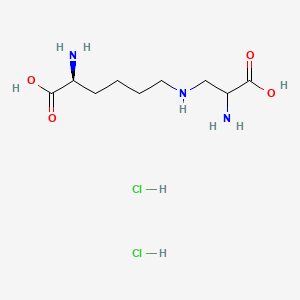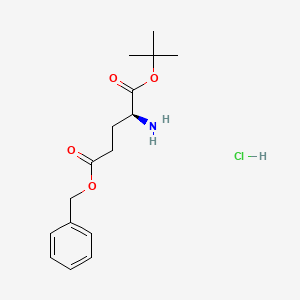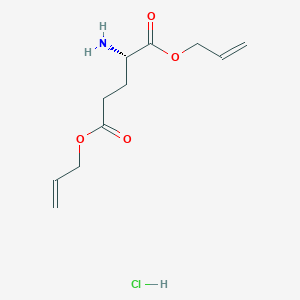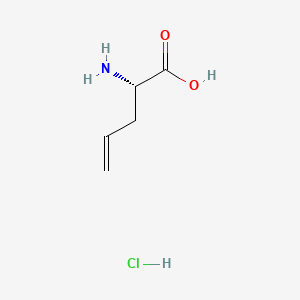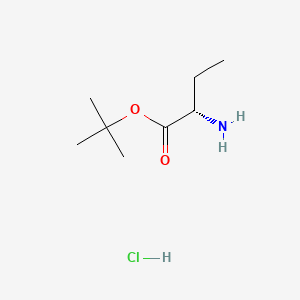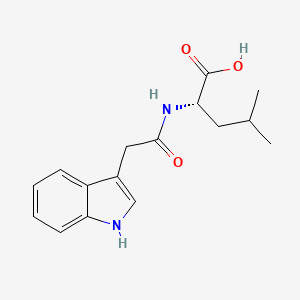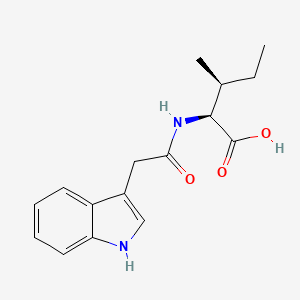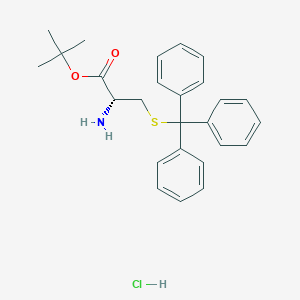
H-Cys(Trt)-OtBu.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys(Trt)-OtBu.HCl is a protected form of the amino acid cysteine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound features a trityl (Trt) protecting group on the thiol side chain of cysteine and a tert-butyl (OtBu) ester protecting group on the carboxyl group. The hydrochloride (HCl) salt form enhances its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine thiol group with a trityl group and the carboxyl group with a tert-butyl ester. The process begins with the reaction of cysteine hydrochloride with triphenylmethyl chloride in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. This reaction forms the trityl-protected cysteine. The carboxyl group is then esterified using tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys(Trt)-OtBu.HCl: undergoes various chemical reactions, including:
Deprotection Reactions: The trityl and tert-butyl protecting groups can be removed under acidic conditions to yield free cysteine.
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Substitution: Alkyl halides or acyl chlorides can be used in nucleophilic substitution reactions with the thiol group.
Major Products Formed
Free Cysteine: Obtained after deprotection.
Disulfide Bonds: Formed during oxidation reactions.
Thioethers: Formed during nucleophilic substitution reactions.
Applications De Recherche Scientifique
H-Cys(Trt)-OtBu.HCl: has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering: Facilitates the incorporation of cysteine residues in proteins for site-specific modifications.
Bioconjugation: Used in the development of bioconjugates for drug delivery and imaging.
Medicinal Chemistry: Plays a role in the design of cysteine-containing drugs and inhibitors.
Mécanisme D'action
The primary function of H-Cys(Trt)-OtBu.HCl is to serve as a protected cysteine derivative in peptide synthesis. The trityl and tert-butyl protecting groups prevent unwanted reactions of the thiol and carboxyl groups during peptide assembly. Upon deprotection, the free cysteine can participate in various biochemical reactions, including disulfide bond formation and nucleophilic substitutions, which are essential for protein structure and function.
Comparaison Avec Des Composés Similaires
H-Cys(Trt)-OtBu.HCl: can be compared with other cysteine derivatives such as:
H-Cys(Trt)-2-ClTrt Resin: Used for solid-phase peptide synthesis with a different resin support.
H-Cys(Trt)-Trityl NovaPEG Resin: Another variant used in peptide synthesis with a different resin.
Uniqueness: : The combination of trityl and tert-butyl protecting groups in This compound provides a unique balance of stability and reactivity, making it particularly useful in complex peptide synthesis.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWWSICTUFREA-BQAIUKQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
